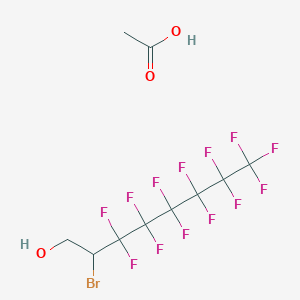
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol is a complex organic compound that combines the properties of acetic acid, bromine, and a highly fluorinated alcohol. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and providing it with unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hell–Volhard–Zelinsky reaction, which brominates acetic acid in the presence of phosphorus tribromide (PBr3) and bromine (Br2) . The resulting bromoacetic acid is then reacted with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol under controlled conditions to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by the addition of the fluorinated alcohol. The reaction conditions are carefully controlled to ensure high yield and purity, often involving the use of specialized equipment to handle the highly reactive bromine and fluorinated intermediates.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of multiple fluorine atoms makes it highly resistant to such reactions.
Addition Reactions: The double bonds in the fluorinated alcohol can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like hydroxide ions (OH-) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various bromo-substituted derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products.
Scientific Research Applications
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atom can participate in electrophilic substitution reactions, while the fluorine atoms provide stability and resistance to degradation. The compound’s effects are mediated through its ability to form stable complexes with various molecular targets, influencing biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Bromoacetic acid: A simpler compound with similar bromine chemistry but lacking the extensive fluorination.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Another fluorinated compound with different functional groups, used in surface chemistry.
Ethyl 2-bromoacetate: A related ester with similar reactivity but different physical properties.
Uniqueness
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol is unique due to its combination of bromine and extensive fluorination, providing it with exceptional stability, resistance to chemical reactions, and unique physical properties. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactivity.
Properties
CAS No. |
89807-82-9 |
|---|---|
Molecular Formula |
C10H8BrF13O3 |
Molecular Weight |
503.05 g/mol |
IUPAC Name |
acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol |
InChI |
InChI=1S/C8H4BrF13O.C2H4O2/c9-2(1-23)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22;1-2(3)4/h2,23H,1H2;1H3,(H,3,4) |
InChI Key |
NXAJGTXDJXVGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















